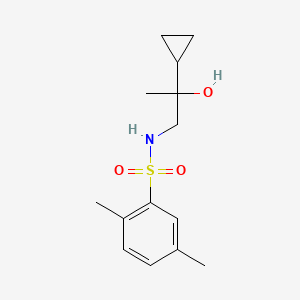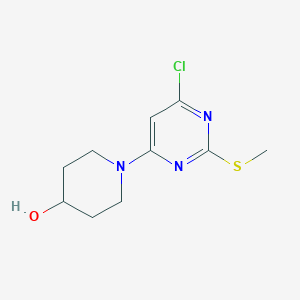
1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ol is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known by the name of TAK-659 and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Applications De Recherche Scientifique
Structural and Electronic Properties in Anticonvulsants
1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ol, a compound structurally related to certain anticonvulsant drugs, has been studied for its crystal structures. The research by Georges et al. (1989) on related compounds indicates a marked delocalization of the piperidine nitrogen lone pair towards the middle heterocycle and a critical orientation for the piperidine-like group. This understanding of structural and electronic properties is crucial in the development of anticonvulsant medications (Georges, Vercauteren, Evrard, & Durant, 1989).
Domino Reactions in Heterocyclic Chemistry
Erkin and Ramsh (2014) explored the reaction of a similar compound, 3-methyl-1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-[(phenylimino)methyl]-1H-pyrazol-5-ol, with heterocyclic CH acids. This study is significant in understanding the chemical behavior and potential applications in synthesizing novel heterocyclic compounds (Erkin & Ramsh, 2014).
Optimization in Chemical Synthesis
Research on optimizing reactions involving similar molecules has been conducted by Chmielowiec, Leś, and Szelejewski (2004). They focused on the condensation reactions of 2-(methylsulfanyl)pyrimidin-4(3H)-one with 4-(methylamino)piperidine, yielding high yields and providing insights into efficient synthesis processes (Chmielowiec, Leś, & Szelejewski, 2004).
Antibacterial Activity in Piperidine Derivatives
Merugu, Ramesh, and Sreenivasulu (2010) investigated the antibacterial activity of piperidine containing pyrimidine imines and thiazolidinones. This research highlights the potential of such compounds in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Propriétés
IUPAC Name |
1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3OS/c1-16-10-12-8(11)6-9(13-10)14-4-2-7(15)3-5-14/h6-7,15H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJGLPHLJLUIOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)N2CCC(CC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

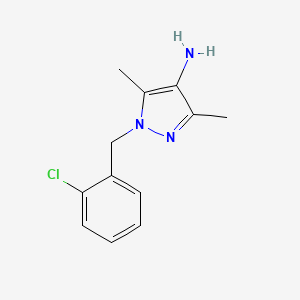
![7-chloro-N-(2-phenylethyl)-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2362993.png)
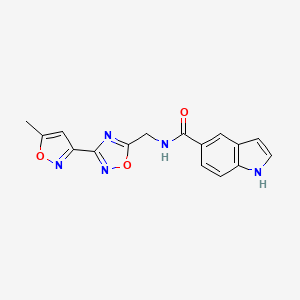
![2-Fluoro-N-[(1-methylimidazol-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2362997.png)
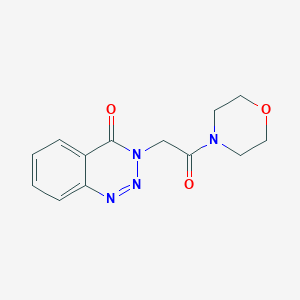
![2-(4-methylphenylsulfonamido)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2363000.png)
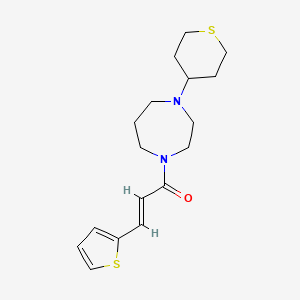

![2-[(3-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B2363004.png)


